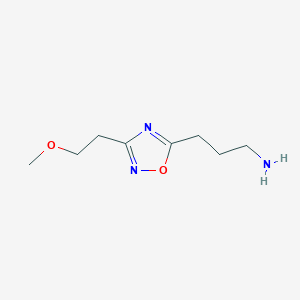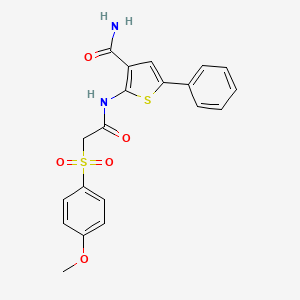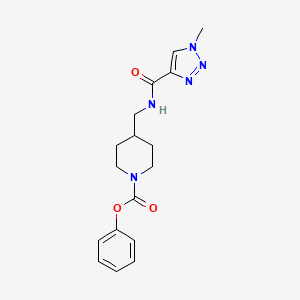
3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 2-methoxyethyl group and the propan-1-amine moiety suggests potential for varied chemical reactivity and possible applications in pharmaceuticals or material science.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazol-3-amines can be achieved through a one-pot reaction involving isothiocyanates, amidines/guanidines, and hydroxylamine, facilitated by metallic-thiophile-assisted desulfurization . Another method includes a photochemical synthesis that involves the irradiation of a precursor in the presence of a nitrogen nucleophile, which could potentially be adapted to synthesize the compound . Additionally, the synthesis of related compounds has been reported through high-temperature reactions involving amino-oxadiazole derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazol-3-amines is characterized by the oxadiazole ring, which can be substituted at various positions to yield derivatives with different properties. The structure of similar compounds has been confirmed by techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy .
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives can undergo various chemical reactions, including retro-ene reactions , reactions with primary amines to form triazoles , and the Paal–Knorr reaction to introduce heterocyclic substituents . These reactions highlight the versatility and reactivity of the oxadiazole ring, which can be exploited to synthesize a wide range of compounds, including the target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazol-3-amines are influenced by their molecular structure. The stability of these compounds can vary, with some derivatives being unexpectedly stable , while others have moderate thermal stabilities . The presence of substituents can also affect the compound's sensitivity to impact and friction, which is particularly relevant for applications in energetic materials . Optical properties such as UV-vis absorption and fluorescence can be tuned by modifying the substituents on the oxadiazole ring .
Applications De Recherche Scientifique
Photochemical Synthesis of 3-Amino-1,2,4-Oxadiazoles
A study by Buscemi et al. (2001) presents a photochemical methodology for synthesizing 3-amino- (or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles, demonstrating a pathway for creating fluorinated heterocyclic compounds with potential applications in materials science and pharmacology (Buscemi et al., 2001).
Anticancer Evaluation of 1,2,4-Oxadiazole Derivatives
Yakantham et al. (2019) report the design, synthesis, and evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives for their anticancer activity against various human cancer cell lines. This highlights the medicinal chemistry applications of 1,2,4-oxadiazoles (Yakantham et al., 2019).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
Aly and El-Mohdy (2015) explored the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including aminothiazoles and aminoantipyrine derivatives. This research is relevant for developing advanced materials with potential biomedical applications (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-12-6-4-7-10-8(13-11-7)3-2-5-9/h2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVGGQHDQPQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)
![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)
![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)


![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)
![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)